molecular formula C12H21NO2S B1470115 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid CAS No. 1538099-42-1

2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid

Cat. No. B1470115
CAS RN: 1538099-42-1
M. Wt: 243.37 g/mol
InChI Key: VFTUGPYLYKHGJH-UHFFFAOYSA-N
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Description

2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid, also known as TPA, is an organic compound that has a wide range of applications in the scientific research field. It is a member of the piperidine family, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Role in Drug Design

Piperidines, including “2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Piperidine Derivatives

This compound is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Inhibition of Soluble Epoxide Hydrolase (sEH)

The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases . “2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid” could potentially be used in this context .

Anti-Inflammatory Activity

A compound similar to “2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid” displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU . This suggests that “2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid” might also have anti-inflammatory properties.

Antiplasmodial Activity

1, 4-disubstituted piperidines, a category that includes “2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid”, have been evaluated for their antiplasmodial activity . These compounds were determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .

properties

IUPAC Name

2-[1-(thian-4-yl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c14-12(15)9-10-1-5-13(6-2-10)11-3-7-16-8-4-11/h10-11H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTUGPYLYKHGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.